Fen1-IN-SC13

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

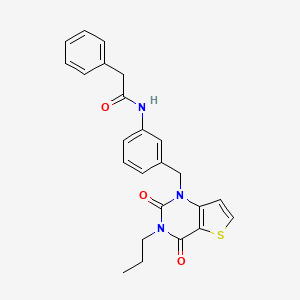

IUPAC Name |

N-[3-[(2,4-dioxo-3-propylthieno[3,2-d]pyrimidin-1-yl)methyl]phenyl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3S/c1-2-12-26-23(29)22-20(11-13-31-22)27(24(26)30)16-18-9-6-10-19(14-18)25-21(28)15-17-7-4-3-5-8-17/h3-11,13-14H,2,12,15-16H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTMMKOHIRMBIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C=CS2)N(C1=O)CC3=CC(=CC=C3)NC(=O)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fen1-IN-SC13: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction

Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, making it an attractive target for cancer therapy.[1][2][3] Overexpression of FEN1 is observed in numerous cancers and is associated with tumor progression and resistance to chemotherapy.[4] This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of Fen1-IN-SC13, a potent and specific small molecule inhibitor of FEN1.

Discovery of this compound

This compound was identified through a high-throughput screening (HTS) campaign of a diverse chemical library to discover novel inhibitors of FEN1's endonuclease activity. The primary screening assay was a fluorescence-based method designed to measure the cleavage of a 5' flap DNA substrate by recombinant human FEN1 protein. Initial hits from the HTS were further evaluated in secondary assays to confirm their activity and determine their specificity.

SC13 emerged as a promising lead compound due to its potent inhibition of FEN1 and high specificity. It demonstrated minimal inhibitory activity against other DNA repair enzymes, such as apurinic/apyrimidinic endonuclease 1 (APE1), DNA polymerase β (Pol β), and DNA ligase I, highlighting its selective mode of action.

Chemical Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound has not been publicly disclosed, a plausible synthetic route can be devised based on established methods for the synthesis of thieno[3,2-d]pyrimidine derivatives.

Chemical Information:

| Identifier | Value |

| IUPAC Name | N-[3-[(3,4-dihydro-2,4-dioxo-3-propylthieno[3,2-d]pyrimidin-1(2H)-yl)methyl]phenyl]-benzeneacetamide |

| CAS Number | 2098776-03-3 |

| Molecular Formula | C24H23N3O3S |

| Molecular Weight | 433.5 g/mol |

Proposed Synthesis Workflow:

The synthesis of this compound can be envisioned as a multi-step process starting from a substituted thiophene precursor, leading to the formation of the core thieno[3,2-d]pyrimidine scaffold, followed by functionalization to yield the final product.

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Mechanism of Action

This compound exerts its anti-tumor effects by specifically inhibiting the endonuclease activity of FEN1, which leads to the accumulation of unresolved DNA flap structures during DNA replication and repair. This, in turn, causes replication stress, DNA damage, and ultimately, cell death, particularly in cancer cells that are often more reliant on FEN1 due to underlying defects in other DNA repair pathways.

Key Biological Effects:

-

Inhibition of FEN1 Activity: SC13 potently inhibits the flap endonuclease activity of FEN1 in biochemical assays.

-

Induction of DNA Damage: Treatment of cancer cells with SC13 leads to an increase in markers of DNA double-strand breaks, such as γH2AX foci.

-

Cell Cycle Arrest: SC13 induces cell cycle arrest, primarily at the G1/S phase, preventing cells from entering the DNA synthesis phase with unresolved DNA replication intermediates.

-

Apoptosis Induction: By inducing significant DNA damage, SC13 triggers the intrinsic apoptotic pathway in cancer cells.

-

Sensitization to Chemotherapy and Radiotherapy: SC13 has been shown to synergize with DNA damaging agents like cisplatin and ionizing radiation, enhancing their therapeutic efficacy.[5]

-

Promotion of CAR-T Cell Infiltration: In the context of solid tumors, SC13 can induce the release of cytoplasmic double-stranded DNA, which activates the cGAS-STING signaling pathway.[6] This leads to the production of chemokines that attract and enhance the infiltration of CAR-T cells into the tumor microenvironment.[6]

Quantitative Biological Data:

| Assay | Cell Line | Parameter | Value | Reference |

| Cell Viability | MCF7 | IC50 | 25 µM | (He et al., 2016) |

| FEN1 Inhibition | in vitro | IC50 | 5 µM | (He et al., 2016) |

| Cell Viability (with IR) | HeLa | Survival Rate (SC13 alone) | 54.5% | [5] |

| Cell Viability (with IR) | HeLa | Survival Rate (IR alone) | 74.8% | [5] |

| Cell Viability (with IR) | HeLa | Survival Rate (SC13 + IR) | < 20% | [5] |

| Apoptosis (with IR) | HeLa | Apoptotic Rate (Control) | 3.2% | [5] |

| Apoptosis (with IR) | HeLa | Apoptotic Rate (IR alone) | 5.0% | [5] |

| Apoptosis (with IR) | HeLa | Apoptotic Rate (SC13 alone) | 4.8% | [5] |

| Apoptosis (with IR) | HeLa | Apoptotic Rate (SC13 + IR) | 14.3% | [5] |

Experimental Protocols

FEN1 Inhibition Assay (Fluorescence-Based):

-

Substrate Preparation: A fluorescently labeled DNA substrate containing a 5' flap is synthesized. The fluorophore is typically quenched by a quencher placed in proximity on the DNA strand.

-

Reaction Mixture: Recombinant human FEN1 enzyme is incubated with the DNA substrate in a suitable reaction buffer containing MgCl2.

-

Inhibitor Addition: this compound, dissolved in DMSO, is added to the reaction mixture at various concentrations.

-

Incubation: The reaction is incubated at 37°C for a specified time.

-

Fluorescence Measurement: Upon cleavage of the 5' flap by FEN1, the fluorophore is released from the quencher, resulting in an increase in fluorescence. The fluorescence intensity is measured using a plate reader.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability Assay (MTT Assay):

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (or in combination with other drugs) for a specified duration (e.g., 48-72 hours).

-

MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or isopropanol with HCl).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and IC50 values are determined.

Immunofluorescence for γH2AX Foci:

-

Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

-

Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., bovine serum albumin in PBS).

-

Primary Antibody Incubation: Cells are incubated with a primary antibody specific for phosphorylated H2AX (γH2AX).

-

Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: The nuclei are counterstained with DAPI, and the coverslips are mounted on microscope slides.

-

Imaging and Analysis: The cells are visualized using a fluorescence microscope, and the number of γH2AX foci per nucleus is quantified.

Signaling Pathways and Experimental Workflows

FEN1's Role in DNA Replication and Repair:

Caption: Role of FEN1 in DNA replication and repair pathways.

Mechanism of SC13-Induced CAR-T Cell Infiltration:

Caption: SC13 enhances CAR-T cell infiltration via the cGAS-STING pathway.[6]

Conclusion

This compound is a valuable research tool for studying the biological functions of FEN1 and holds promise as a potential therapeutic agent for the treatment of various cancers. Its specific mechanism of action, which involves the targeted inhibition of FEN1's endonuclease activity, leads to synthetic lethality in cancer cells with underlying DNA repair deficiencies. Furthermore, its ability to modulate the tumor microenvironment and enhance the efficacy of immunotherapies like CAR-T cell therapy opens up new avenues for combination treatment strategies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. FEN1 inhibitor increases sensitivity of radiotherapy in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. theraindx.com [theraindx.com]

- 6. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

Fen1-IN-SC13: A Technical Guide to a Potent FEN1 Inhibitor for Cancer Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flap endonuclease 1 (FEN1) is a critical enzyme in DNA replication and repair, making it a compelling target for cancer therapy. Overexpression of FEN1 is observed in numerous cancers and is associated with tumor progression and resistance to treatment. Fen1-IN-SC13 is a small molecule inhibitor that specifically targets the nuclease activity of FEN1, leading to impaired DNA repair, cell cycle arrest, and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and biological activity of this compound. Detailed experimental protocols and key quantitative data are presented to facilitate its application in research and drug development.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name N-(3-((2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)phenyl)-2-phenylacetamide, is a potent and specific inhibitor of FEN1.[1] Its chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C24H23N3O3S | [1] |

| Molecular Weight | 433.5 g/mol | [1] |

| CAS Number | 2098776-03-3 | [1] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO | |

| SMILES | O=C(NC1=CC=CC(CN(C(C=CS2)=C2C(N3CCC)=O)C3=O)=C1)CC4=CC=CC=C4 | |

| InChI Key | USTMMKOHIRMBIV-UHFFFAOYSA-N |

Mechanism of Action

This compound exerts its anticancer effects by specifically inhibiting the flap endonuclease activity of FEN1. FEN1 plays a crucial role in two major DNA metabolic pathways:

-

Okazaki Fragment Maturation: During lagging strand DNA synthesis, FEN1 is responsible for removing the 5' RNA-DNA flaps that are formed as DNA polymerase synthesizes DNA in short segments called Okazaki fragments.

-

Base Excision Repair (BER): In the long-patch BER pathway, FEN1 removes the 5' flap generated after DNA polymerase fills the gap left by the removal of a damaged base.

By inhibiting FEN1, SC13 disrupts these essential processes, leading to the accumulation of unprocessed DNA flaps. This accumulation can cause replication fork stalling, DNA double-strand breaks (DSBs), and genomic instability, ultimately triggering cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway of FEN1 Inhibition by SC13

The following diagram illustrates the central role of FEN1 in DNA replication and repair and the consequences of its inhibition by this compound.

References

Technical Guide: The Fen1-IN-SC13 Binding Site on Flap Endonuclease 1 (FEN1)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical overview of the interaction between the small molecule inhibitor Fen1-IN-SC13 and its target, Flap Endonuclease 1 (FEN1). FEN1 is a critical enzyme in DNA replication and repair, and its inhibition is a promising strategy in oncology. This guide covers the specific binding site of this compound, quantitative data on its interaction, detailed experimental protocols for characterization, and the downstream cellular consequences of its inhibitory action.

Introduction to FEN1 and this compound

Flap Endonuclease 1 (FEN1) is a structure-specific metallonuclease essential for maintaining genomic stability. It plays a crucial role in two primary pathways: the maturation of Okazaki fragments during lagging-strand DNA synthesis and long-patch base excision repair (LP-BER)[1][2]. By removing 5' RNA/DNA flaps, FEN1 creates a ligatable nick, a vital step for completing DNA replication and repair[1][3]. Due to its elevated expression in various cancers and its critical role in DNA metabolism, FEN1 has emerged as a significant target for anticancer drug development[3][4].

This compound (hereafter referred to as SC13) is a novel small molecule inhibitor designed to specifically target the nuclease activity of FEN1[4]. By blocking FEN1, SC13 disrupts DNA replication and repair processes, leading to the accumulation of DNA double-strand breaks (DSBs) and inducing cytotoxicity in cancer cells[4]. Its development represents a targeted approach to exploit the reliance of cancer cells on specific DNA repair pathways.

The this compound Binding Site on FEN1

The binding interaction of SC13 with the FEN1 protein has been elucidated primarily through computational modeling and molecular dynamics simulations[4].

Predicted Binding Pocket: Using druggable site prediction algorithms, SC13 was predicted to bind within a key pocket of the FEN1 protein[4]. Subsequent docking studies and 50-nanosecond metadynamics simulations confirmed that SC13 stably occupies this site[4].

Key Interacting Residues: The interaction is stabilized by the formation of four specific hydrogen bonds between the SC13 molecule and amino acid residues within the FEN1 binding pocket. These residues are:

While a co-crystal structure of SC13 with FEN1 is not publicly available, studies of other N-hydroxyurea-based FEN1 inhibitors show them binding in the active site and coordinating the two catalytic magnesium ions that are critical for DNA cleavage[1]. This suggests that SC13 likely functions by directly occluding the active site, thereby preventing substrate entry and catalysis.

Quantitative Binding and Inhibition Data

The physical interaction and inhibitory potency of SC13 have been quantified using various biophysical and biochemical methods. While a specific IC50 value from in vitro nuclease assays is not detailed in the provided literature, its binding affinity and specificity have been established.

| Parameter | Value | Method | Reference |

| Binding Affinity (ΔG) | ~ -4.2 kcal/mol | Metadynamics Simulation | [4] |

| Specificity | Inhibits FEN activity; does not inhibit EXO or GEN activity of FEN1, nor does it affect APE1, Pol β, DNA ligase I, or DNase I. | Biochemical Nuclease Assays | [4] |

Circular dichroism spectroscopy has also confirmed a direct physical interaction, showing a distinct conformational change in the FEN1 protein upon the addition of SC13[4].

Experimental Methodologies

The characterization of the SC13-FEN1 interaction relies on a combination of computational, biochemical, and cellular assays.

Computational Docking and Molecular Dynamics

This protocol outlines the in silico method used to predict and validate the binding mode of SC13 to FEN1.

-

Receptor Preparation: The three-dimensional crystal structure of human FEN1 is obtained from a protein database (e.g., PDB). The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

-

Druggable Site Prediction: An algorithm (e.g., Druggable Site Prediction - DSP) is used to identify potential small-molecule binding pockets on the surface of FEN1[4].

-

Ligand Docking: The 3D structure of SC13 is docked into the predicted binding sites using molecular docking software. The program calculates the most favorable binding poses based on a scoring function that estimates binding affinity.

-

Molecular Dynamics (MD) Simulation: The most promising docked complex (FEN1-SC13) is subjected to an MD simulation (e.g., for 50 ns) in a simulated aqueous environment[4]. This simulation assesses the stability of the interaction over time.

-

Binding Free Energy Calculation: The simulation trajectory is analyzed to calculate the potential of mean force, which provides an estimate of the binding free energy (affinity)[4].

In Vitro FEN1 Nuclease Activity Assay (Fluorescence-Based)

This is a common method to measure the enzymatic activity of FEN1 and assess the potency of inhibitors like SC13.

-

Substrate Design: A synthetic double-flap DNA substrate is created by annealing three separate oligonucleotides. One strand contains a fluorophore (e.g., 6-FAM) on the 5'-flap, and another strand contains a quencher (e.g., BHQ-1) positioned nearby. In the intact substrate, the fluorescence is quenched[5].

-

Reaction Mixture Preparation: The assay is performed in a reaction buffer typically containing 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA[1][6].

-

Inhibitor Incubation: Recombinant human FEN1 protein is pre-incubated with varying concentrations of SC13 (or a vehicle control, like DMSO) for a set period at room temperature.

-

Reaction Initiation: The reaction is started by adding the fluorescent DNA substrate to the enzyme-inhibitor mixture[1][5].

-

Data Acquisition: The fluorescence intensity is measured kinetically over time using a plate reader at appropriate excitation and emission wavelengths[5]. As FEN1 cleaves the 5'-flap, the fluorophore is released from the quencher, resulting in an increase in fluorescence.

-

Data Analysis: The initial reaction rates are calculated from the linear phase of the fluorescence curve. The percentage of inhibition is determined for each SC13 concentration, and the data are fitted to a dose-response curve to calculate the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of an inhibitor to its target protein within a cellular environment.

-

Cell Treatment: Intact cancer cells are treated with either SC13 or a vehicle control for a specified duration.

-

Heating: The cell suspensions are divided into aliquots and heated to a range of different temperatures for a short period (e.g., 3 minutes). Ligand binding stabilizes the target protein, increasing its thermal stability.

-

Cell Lysis and Fractionation: Cells are lysed, and the soluble protein fraction is separated from the precipitated (denatured) protein fraction by centrifugation.

-

Protein Detection: The amount of soluble FEN1 remaining in the supernatant at each temperature is quantified using Western blotting or another sensitive protein detection method.

-

Data Analysis: A "melting curve" is generated by plotting the amount of soluble FEN1 as a function of temperature. A shift in this curve to a higher temperature in the SC13-treated cells compared to the control indicates direct target engagement.

Visualizations: Workflows and Pathways

Diagram 1: Experimental Workflow

Caption: Experimental workflow for identifying and characterizing FEN1 inhibitors.

Diagram 2: Mechanism of Action

References

- 1. Complementary non-radioactive assays for investigation of human flap endonuclease 1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interacting partners of FEN1 and its role in the development of anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Targeting DNA Flap Endonuclease 1 to Impede Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Evolutionarily Conserved Synthetic Lethal Interaction Network Identifies FEN1 as a Broad-Spectrum Target for Anticancer Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The DNA–protein interaction modes of FEN-1 with gap substrates and their implication in preventing duplication mutations - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Fen1-IN-SC13 in DNA Replication Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, primarily responsible for the removal of 5' RNA/DNA flaps during Okazaki fragment maturation in lagging strand synthesis. Its precise activity is essential for maintaining genomic stability. Dysregulation of FEN1 has been implicated in various cancers, making it an attractive target for therapeutic intervention. Fen1-IN-SC13 (hereafter referred to as SC13) is a small molecule inhibitor of FEN1 that has shown promise in preclinical cancer models. This technical guide provides an in-depth analysis of the role of SC13 in inducing DNA replication stress, summarizing key quantitative data, detailing experimental protocols, and visualizing associated molecular pathways.

Core Mechanism: Inducing Replication Stress through FEN1 Inhibition

SC13 specifically inhibits the endonuclease activity of FEN1.[1] This inhibition directly disrupts the maturation of Okazaki fragments, leading to the accumulation of unprocessed 5' flaps.[2][3] The persistence of these flaps can stall the progression of replication forks, leading to a state of DNA replication stress. This stress is characterized by the accumulation of single-stranded DNA (ssDNA), the activation of DNA damage response (DDR) pathways, and ultimately, the formation of DNA double-strand breaks (DSBs).[4]

Quantitative Effects of this compound

The following tables summarize the quantitative data available on the effects of SC13 on cancer cells, providing key metrics for researchers and drug developers.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| MCF7 | Breast Cancer | Not explicitly stated, but cytotoxicity observed in the 10-50 µM range | [3] |

| PC-3 | Prostate Cancer | ~20 (from graphical data) | [5] |

| HepG2 | Hepatocellular Carcinoma | 10-50 | [5] |

| HTB-26 (MDA-MB-231) | Breast Cancer | 10-50 | [5] |

| HCT116 | Colorectal Cancer | 22.4 | [5] |

Table 2: Effects of this compound on Cell Viability and Apoptosis

| Cell Line | Treatment | Effect | Quantitative Value | Citation |

| HeLa | SC13 | Cell Viability | 54.5% survival | [6] |

| HeLa | SC13 + Ionizing Radiation (IR) | Cell Viability | Dramatically inhibited | [6] |

| HeLa | SC13 | Apoptosis Rate | 4.8% | [6] |

| HeLa | SC13 + IR | Apoptosis Rate | 14.3% | [6] |

| PC3 & DU145 | SC13 (20 µM) + Camptothecin | Cell Viability | Synergistic inhibition | [7] |

Table 3: this compound Induced DNA Damage Markers

| Cell Line | Treatment | Marker | Observation | Citation |

| MCF7 | SC13 | γH2AX | Increased levels | [3] |

| MDA-MB-231 | SC13 | γH2AX | Increased levels | [3] |

| PC3 | SC13 (12h) | γH2AX | Stimulated levels | [8] |

| Tumor Cells | SC13 (20 µM, 48h) | Cytosolic dsDNA | Increased levels | [9] |

Signaling Pathways and Experimental Workflows

Signaling Pathway: FEN1 Inhibition leading to cGAS-STING Activation

Inhibition of FEN1 by SC13 leads to the accumulation of unprocessed Okazaki fragments and stalled replication forks. This results in the generation of cytosolic double-stranded DNA (dsDNA) fragments. These cytosolic dsDNA fragments are recognized by the cyclic GMP-AMP synthase (cGAS), which then synthesizes cyclic GMP-AMP (cGAMP). cGAMP, in turn, binds to and activates the stimulator of interferon genes (STING), leading to the downstream activation of transcription factors like IRF3 and NF-κB. This signaling cascade culminates in the production of type I interferons and other pro-inflammatory cytokines, contributing to an anti-tumor immune response.[9]

Experimental Workflow: Analysis of DNA Replication Stress

A typical workflow to investigate the role of SC13 in inducing DNA replication stress involves a combination of cellular and molecular biology techniques.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from a study on the cytotoxicity of SC13 in MCF7 cells.[3]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Immunofluorescence for γH2AX Foci

This protocol is a generalized procedure based on standard immunofluorescence techniques and information from studies involving SC13.[3][8]

-

Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate. Treat with this compound at the desired concentration and duration (e.g., 20-50 µM for 12-24 hours).

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBS and block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.

-

Primary Antibody Incubation: Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash three times with PBST and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Wash three times with PBST, counterstain with DAPI for 5 minutes, wash again, and mount the coverslips on microscope slides with an antifade mounting medium.

-

Imaging and Analysis: Visualize foci using a fluorescence microscope and quantify the number of foci per cell using image analysis software like ImageJ.

DNA Fiber Analysis

This is a general protocol for DNA fiber analysis to measure replication fork dynamics. Specific quantitative data for SC13 is an area for further research.

-

Cell Labeling: Pulse-label cells with 25 µM CldU (5-chloro-2'-deoxyuridine) for 20-30 minutes, followed by washing and a second pulse with 250 µM IdU (5-iodo-2'-deoxyuridine) for 20-30 minutes. This compound can be added during the second pulse to assess its immediate effect on fork progression.

-

Cell Lysis: Harvest and resuspend approximately 2 x 10^5 cells in PBS. Mix 2.5 µL of the cell suspension with 7.5 µL of lysis buffer (200 mM Tris-HCl pH 7.5, 50 mM EDTA, 0.5% SDS) on a glass slide.

-

DNA Spreading: After 2-4 minutes, tilt the slide to allow the DNA to spread down the slide.

-

Fixation: Air dry the slide and fix the DNA fibers in a 3:1 methanol:acetic acid solution for 10 minutes.

-

Denaturation and Staining: Denature the DNA with 2.5 M HCl for 1 hour. Block with 1% BSA in PBS and then incubate with primary antibodies against CldU (rat anti-BrdU) and IdU (mouse anti-BrdU). Follow with appropriate fluorescently labeled secondary antibodies.

-

Imaging and Measurement: Acquire images using a fluorescence microscope. Measure the lengths of the CldU and IdU tracks using image analysis software. Fork speed can be calculated from the length of the tracks and the labeling time.

Conclusion

This compound is a potent inhibitor of FEN1 that effectively induces DNA replication stress in cancer cells. By disrupting Okazaki fragment maturation, SC13 leads to replication fork stalling, DNA damage, and the activation of innate immune signaling pathways. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals investigating FEN1 inhibition as a therapeutic strategy. Further research focusing on the detailed quantitative effects of SC13 on replication fork dynamics and its synergy with other DNA damaging agents will be crucial for its clinical development.

References

- 1. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting DNA Flap Endonuclease 1 to Impede Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. FEN1 inhibitor increases sensitivity of radiotherapy in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

The Impact of Fen1-IN-SC13 on Okazaki Fragment Maturation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flap endonuclease 1 (FEN1) is a critical enzyme in DNA replication and repair, playing an essential role in the maturation of Okazaki fragments on the lagging strand. Its dysfunction is implicated in various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of the effects of a specific FEN1 inhibitor, Fen1-IN-SC13 (hereafter referred to as SC13), on the intricate process of Okazaki fragment maturation.

Core Mechanism of Action of this compound

SC13 functions as a specific inhibitor of the flap endonuclease activity of FEN1.[1] This targeted inhibition disrupts the normal processing of Okazyki fragments, which are short, newly synthesized DNA fragments on the lagging strand. During DNA replication, FEN1 is responsible for removing the 5' RNA primers from these fragments, a crucial step for their subsequent ligation into a continuous DNA strand. By blocking FEN1's ability to cleave these RNA flaps, SC13 effectively stalls the maturation process. This leads to an accumulation of unprocessed Okazaki fragments, which can trigger DNA damage responses, genomic instability, and ultimately, cell death in rapidly dividing cancer cells.[1]

Quantitative Data on this compound Inhibition

| Parameter | Observation | Reference |

| FEN1 Activity Inhibition | SC13 specifically inhibits the 5' flap endonuclease activity of FEN1. | [1] |

| Okazaki Fragment Maturation | In in vitro reconstitution assays, SC13 decreases the efficiency of RNA primer flap removal and prevents subsequent DNA ligation. | [1] |

| Long Patch Base Excision Repair (LP-BER) | SC13 impairs the LP-BER pathway, which also relies on FEN1's flap removal activity. | [2] |

| Cellular Effects | Treatment of cancer cells with SC13 leads to the accumulation of DNA double-strand breaks and induces cytotoxicity. | [1] |

| Synergistic Effects | SC13 sensitizes cancer cells to DNA damaging agents and chemotherapeutic drugs. | [1][2] |

Experimental Protocols

In Vitro FEN1 Activity Assay

This assay is fundamental to determining the inhibitory effect of compounds like SC13 on FEN1's endonuclease activity.

Methodology:

-

Substrate Preparation: A fluorescently labeled DNA substrate mimicking a 5' flap structure is synthesized. This typically involves a central template oligonucleotide annealed to an upstream primer and a downstream oligonucleotide containing the 5' flap with a fluorophore and a quencher on opposing strands. In the intact substrate, the quencher suppresses the fluorophore's signal.

-

Reaction Mixture: Purified recombinant human FEN1 is incubated with the flap substrate in a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT, and 0.1 mg/ml BSA).

-

Inhibitor Addition: SC13, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at varying concentrations. A control reaction with the solvent alone is also prepared.

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).

-

Measurement: FEN1 cleavage of the flap separates the fluorophore from the quencher, resulting in an increase in fluorescence. The fluorescence intensity is measured using a plate reader.

-

Data Analysis: The percentage of inhibition is calculated relative to the control, and the IC50 value (the concentration of inhibitor required to reduce FEN1 activity by 50%) is determined by plotting inhibition versus inhibitor concentration.

In Vitro Okazaki Fragment Maturation Reconstitution Assay

This assay recapitulates the key steps of Okazaki fragment processing to assess the impact of inhibitors.

Methodology:

-

Substrate Preparation: A DNA substrate mimicking a gap between two Okazaki fragments with an RNA-DNA flap on the downstream fragment is constructed. The upstream DNA fragment is often radiolabeled for detection.

-

Reconstitution of the Maturation Machinery: The assay includes a cocktail of purified proteins essential for Okazaki fragment maturation:

-

FEN1

-

DNA Polymerase δ (Pol δ)

-

Proliferating Cell Nuclear Antigen (PCNA)

-

Replication Factor C (RFC)

-

DNA Ligase I

-

-

Reaction Conditions: The reaction is carried out in a buffer containing dNTPs and ATP at 37°C.

-

Inhibitor Treatment: SC13 is added to the reaction mixture to assess its effect on the maturation process.

-

Analysis of Products: The reaction products are resolved by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography. Successful maturation results in a ligated, full-length DNA product. Inhibition by SC13 will result in the accumulation of unligated, shorter DNA fragments.[1]

Signaling Pathways and Experimental Workflows

Okazaki Fragment Maturation Pathway and the Effect of SC13

The following diagram illustrates the canonical Okazaki fragment maturation pathway and the point of intervention by SC13.

References

The Impact of Fen1-IN-SC13 on the Base Excision Repair Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flap Endonuclease 1 (FEN1) is a critical enzyme in the maintenance of genomic integrity, playing pivotal roles in both DNA replication and repair. Specifically, it is an indispensable component of the Long-Patch Base Excision Repair (LP-BER) pathway, responsible for excising 5' flap intermediates generated during the repair of damaged DNA. Due to its frequent overexpression in various cancers, FEN1 has emerged as a promising target for anticancer therapies. This document provides a detailed technical overview of a specific small-molecule inhibitor, Fen1-IN-SC13 (hereafter referred to as SC13), and its targeted impact on the BER pathway. SC13 specifically inhibits FEN1's endonuclease activity, leading to a cascade of cellular events including the disruption of LP-BER, accumulation of DNA damage, and sensitization of cancer cells to conventional therapies.

The Role of FEN1 in Base Excision Repair

Base Excision Repair (BER) is the primary cellular mechanism for correcting small, non-helix-distorting DNA lesions, such as those caused by oxidation, alkylation, and deamination. The BER pathway is broadly categorized into two sub-pathways:

-

Short-Patch BER (SP-BER): The predominant pathway, which replaces a single nucleotide. This process involves a DNA glycosylase, AP endonuclease 1 (APE1), DNA polymerase β (Pol β), and a DNA ligase. FEN1 is not required for SP-BER.

-

Long-Patch BER (LP-BER): This pathway is activated when the 5' end of the incised abasic site is modified and resistant to Pol β's lyase activity. In LP-BER, DNA polymerase synthesizes a longer stretch of 2-15 nucleotides, displacing the original strand to create a 5' flap structure. FEN1 is the critical nuclease that recognizes and cleaves this flap, creating a ligatable nick that is then sealed by DNA ligase I.

By specifically targeting FEN1, inhibitors like SC13 can selectively disrupt LP-BER while leaving SP-BER intact. This targeted disruption forms the basis of its therapeutic potential.

Mechanism of Action of this compound

SC13 is a small molecule identified to specifically inhibit the flap endonuclease activity of FEN1.[1] Its inhibitory effect has been shown to be highly specific, as it does not significantly block the activity of other key BER enzymes like APE1, Pol β, or DNA ligase I.[1] The primary mechanism of SC13 is the direct blockade of FEN1's enzymatic function, which prevents the resolution of 5' flap structures. This inhibition has two major consequences for DNA metabolism:

-

Impairment of Long-Patch Base Excision Repair: SC13's inhibition of FEN1 causes the LP-BER pathway to stall, leading to an accumulation of unrepaired DNA lesions and flap intermediates.[2]

-

Disruption of Okazaki Fragment Maturation: FEN1 is also essential for processing RNA-DNA primers on Okazaki fragments during lagging strand DNA synthesis. SC13 impairs this process, interfering with DNA replication.[2]

The combined effect of impaired DNA repair and disrupted replication leads to the accumulation of DNA double-strand breaks (DSBs), chromosomal instability, and ultimately, cytotoxicity in cancer cells.[1]

Quantitative Data on the Effects of SC13

The following tables summarize the quantitative effects of SC13 from various cellular studies.

Table 1: Cellular Viability and Apoptosis in HeLa Cervical Cancer Cells

| Treatment Condition | Cell Survival Rate (%) | Apoptosis Rate (%) |

| Control | 100% | 3.2% |

| SC13 alone | 54.5% | 4.8% |

| Ionizing Radiation (IR) alone | 74.8% | 5.0% |

| SC13 + IR (Combination) | < 54.5% (Significantly lower) | 14.3% |

Data synthesized from studies on HeLa cells, demonstrating that SC13 enhances the cytotoxic and pro-apoptotic effects of ionizing radiation.[3]

Table 2: Synergistic Effects of SC13 with Chemotherapeutic Agents

| Agent | Observation | Cell Lines |

| Paclitaxel | SC13 combination significantly improves efficacy and induces cell cycle arrest. | Cervical Cancer |

| Camptothecin (low-dose) | Synergistic effect significantly enhances the killing of tumor cells via the mitochondrial apoptosis pathway. | Prostate Cancer (PC3, DU145) |

| Cisplatin | FEN1 inhibition re-sensitizes platinum-resistant ovarian cancer cells to cisplatin. | Ovarian Cancer |

This table highlights the potential of SC13 as a chemo-sensitizing agent across different cancer types and with various DNA-damaging drugs.[2][4]

Experimental Protocols

Detailed methodologies for key experiments used to characterize the impact of SC13 on the BER pathway are provided below.

In Vitro FEN1 Cleavage Assay

This assay directly measures the enzymatic activity of FEN1 on a flap DNA substrate and the inhibitory effect of compounds like SC13.

-

Principle: A synthetic DNA substrate is designed with a 5' flap. This flap is labeled with a fluorophore, and the complementary strand contains a quencher in close proximity. In the uncleaved state, the fluorescence is quenched. Upon cleavage of the flap by FEN1, the fluorophore is released, resulting in a measurable increase in fluorescence.

-

Methodology:

-

Substrate Preparation: Anneal three oligonucleotides to create a double-stranded DNA substrate with a 5' single-stranded flap. The 5' end of the flap oligonucleotide is labeled with a fluorophore (e.g., FAM or TAMRA), and a quencher is positioned on the template strand.

-

Reaction Setup: Prepare a reaction mixture in a 384-well plate containing reaction buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT), a fixed concentration of purified recombinant FEN1 enzyme, and varying concentrations of the inhibitor (SC13).

-

Initiation and Measurement: Initiate the reaction by adding the fluorogenic DNA substrate to the wells.

-

Data Acquisition: Monitor the increase in fluorescence kinetically over time using a plate reader with appropriate excitation and emission filters.[5]

-

Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration. Determine the IC50 value, which is the concentration of SC13 required to inhibit 50% of FEN1's enzymatic activity.

-

In Vitro Long-Patch BER Reconstitution Assay

This assay demonstrates that SC13 specifically inhibits the complete, multi-step LP-BER pathway in a FEN1-dependent manner.

-

Principle: The entire LP-BER pathway is reconstituted in a test tube using either purified proteins or cell extracts. A DNA substrate containing a lesion that is repaired via LP-BER (e.g., a tetrahydrofuran [THF] abasic site mimic) is used. Successful repair is detected by the incorporation of a radiolabeled nucleotide into a full-length, ligated product.

-

Methodology:

-

Substrate Preparation: Use a double-stranded oligonucleotide substrate containing a single, site-specific lesion such as THF.

-

Reaction with Cell Lysates:

-

Incubate the DNA substrate with whole-cell extracts, which contain all the necessary BER proteins.

-

The reaction mix should include a radiolabeled dNTP (e.g., [α-³²P]dCTP) and the other three unlabeled dNTPs.

-

Run parallel reactions in the presence and absence of SC13.

-

To confirm FEN1-dependence, a "rescue" experiment can be performed where purified FEN1 is added back to the SC13-inhibited reaction.[1]

-

-

Reaction with Purified Proteins:

-

Alternatively, incubate the substrate with a cocktail of purified BER proteins required for LP-BER: APE1, DNA Polymerase β/δ, PCNA, FEN1, and DNA Ligase I.

-

Perform reactions with and without SC13.

-

-

Analysis: Stop the reactions and separate the DNA products on a denaturing polyacrylamide gel. Visualize the radiolabeled DNA products by autoradiography. Inhibition by SC13 will be evident by a decrease in the formation of the full-length, ligated repair product.[1]

-

Cellular DNA Damage Assays

These assays quantify the accumulation of DNA damage in cells following treatment with SC13.

-

Principle: This assay measures DNA strand breaks in individual cells. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Broken DNA fragments migrate away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[6] The assay can be run under alkaline conditions to detect both single- and double-strand breaks or neutral conditions to specifically detect double-strand breaks.[7]

-

Methodology:

-

Cell Treatment: Treat cultured cells with SC13 for a defined period.

-

Cell Embedding: Harvest the cells and mix them with low-melting-point agarose. Pipette the mixture onto a specially coated microscope slide and allow it to solidify.

-

Lysis: Immerse the slides in a high-salt lysis solution to dissolve cellular and nuclear membranes, leaving behind the DNA as a nucleoid.

-

Alkaline Unwinding/Electrophoresis: Place the slides in an electrophoresis tank filled with alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field.

-

Staining and Visualization: Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Gold). Visualize the comets using a fluorescence microscope.

-

Analysis: Use image analysis software to quantify the percentage of DNA in the comet tail, tail length, and tail moment. An increase in these parameters indicates greater DNA damage.[8]

-

-

Principle: The histone variant H2AX is rapidly phosphorylated at serine 139 (becoming γH2AX) at the sites of DNA double-strand breaks (DSBs). This phosphorylation event serves as a platform to recruit DNA repair proteins. Using a specific antibody, these sites can be visualized as distinct fluorescent foci within the nucleus, with each focus representing a DSB.[9][10]

-

Methodology:

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with SC13.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize them with a detergent like 0.2% Triton X-100 to allow antibody entry.[11]

-

Immunostaining:

-

Block non-specific antibody binding using a blocking serum.

-

Incubate the cells with a primary antibody specific for γH2AX.

-

Wash and then incubate with a fluorescently-labeled secondary antibody (e.g., FITC- or Alexa Fluor 488-conjugated).

-

-

Nuclear Staining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides.

-

Imaging and Quantification: Acquire images using a fluorescence microscope. Count the number of γH2AX foci per nucleus using image analysis software. An increase in the number of foci per cell indicates an increase in DSBs.[8][11]

-

Visualizations: Pathways and Workflows

Base Excision Repair Pathway and SC13 Inhibition

Caption: The Base Excision Repair (BER) pathway with SC13 inhibition point.

Experimental Workflow for Evaluating SC13

Caption: Experimental workflow for characterizing a FEN1 inhibitor.

Logical Cascade of FEN1 Inhibition by SC13

References

- 1. Targeting DNA Flap Endonuclease 1 to Impede Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. FEN1 inhibitor increases sensitivity of radiotherapy in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Complementary non-radioactive assays for investigation of human flap endonuclease 1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Neutral Comet Assay to Detect and Quantitate DNA Double-Strand Breaks in Hematopoietic Stem Cells [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]

- 10. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Fen1-IN-SC13 in Triggering Cancer Cell Apoptosis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, specifically in Okazaki fragment maturation and base excision repair.[1] Its overexpression is a common feature in various cancers, including breast, prostate, and cervical cancers, contributing to cancer progression and therapeutic resistance.[2][3] Consequently, FEN1 has emerged as a promising target for cancer therapy. This technical guide delves into the mechanism of a specific FEN1 inhibitor, Fen1-IN-SC13 (hereafter referred to as SC13), and its role in inducing apoptosis in cancer cells. SC13 has been shown to suppress cancer cell proliferation, induce chromosomal instability, and enhance the sensitivity of cancer cells to DNA-damaging therapeutic agents.[1][3]

Mechanism of Action

SC13 functions by specifically inhibiting the endonuclease activity of FEN1. This inhibition disrupts critical DNA maintenance processes, leading to the accumulation of unrepaired DNA intermediates and double-strand breaks (DSBs).[3][4] The resulting genomic instability triggers cell cycle arrest and ultimately drives the cancer cells into an apoptotic state.[1]

Quantitative Analysis of SC13-Induced Apoptosis

The efficacy of SC13 in inducing apoptosis has been quantified in various cancer cell lines, both as a monotherapy and in combination with other treatments.

| Cell Line | Treatment | Apoptosis Rate (%) | Key Findings | Reference |

| HeLa (Cervical Cancer) | Control | 3.2 | SC13 significantly enhances IR-induced apoptosis. | [5] |

| Ionizing Radiation (IR) alone | 5.0 | [5] | ||

| SC13 alone | 4.8 | [5] | ||

| SC13 + IR | 14.3 | [5] | ||

| PC3 (Prostate Cancer) | SC13 (Dose-dependent) | Increased | SC13 induces apoptosis and DNA damage accumulation. | [2][6] |

| LNCaP (Prostate Cancer) | SC13 (Dose-dependent) | Increased | [6] | |

| Non-Small-Cell Lung Cancer (NSCLC) | SC13 (20-30 µmol/L) | Increased sub-G1 population | SC13 effectively suppresses cellular proliferation. | [7] |

Signaling Pathways of SC13-Induced Apoptosis

SC13-induced apoptosis is primarily mediated through the intrinsic mitochondrial pathway.[1][8] Furthermore, recent studies have elucidated the involvement of the cGAS-STING signaling pathway, particularly in the context of combination therapies.

Intrinsic Mitochondrial Apoptosis Pathway

Inhibition of FEN1 by SC13 leads to an accumulation of DNA damage, which in turn activates pro-apoptotic proteins. A key event is the upregulation of BAX and the downregulation of anti-apoptotic proteins like BCL-2 and BCL-XL.[5] This shift in the BAX/BCL-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, culminating in apoptosis.

Caption: Intrinsic mitochondrial apoptosis pathway induced by SC13.

cGAS-STING Signaling Pathway

In combination therapies, such as with CAR-T cells, SC13 has been shown to induce an increase in double-stranded DNA (dsDNA) in the cytoplasm of cancer cells.[9] This cytosolic dsDNA activates the cGAS-STING pathway, leading to the secretion of chemokines.[9][10] This, in turn, can enhance the infiltration of immune cells like CAR-T cells into the tumor microenvironment, augmenting the anti-tumor response.[9]

Caption: cGAS-STING pathway activation by SC13.

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: HeLa, PC3, LNCaP, or other relevant cancer cell lines.

-

Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: SC13 is dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentration for treating the cells. For combination studies, ionizing radiation is applied at a specified dose, or other chemotherapeutic agents like docetaxel or camptothecin are added at their respective concentrations.[2][8]

Apoptosis Assay via Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol is a standard method for quantifying apoptosis.[5][11]

-

Cell Harvesting: After treatment, both adherent and suspension cells are collected. Adherent cells are detached using trypsin.

-

Washing: Cells are washed twice with cold PBS.

-

Resuspension: Cells are resuspended in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: 5 µL of FITC-conjugated Annexin V and 10 µL of propidium iodide (PI) solution are added to 100 µL of the cell suspension.

-

Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

-

Analysis: 400 µL of 1X Annexin V binding buffer is added to each tube, and the samples are analyzed by flow cytometry within 1 hour.

References

- 1. mdpi.com [mdpi.com]

- 2. Inhibition of FEN1 promotes DNA damage and enhances chemotherapeutic response in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting DNA Flap Endonuclease 1 to Impede Breast Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting DNA Flap Endonuclease 1 to Impede Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FEN1 inhibitor increases sensitivity of radiotherapy in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Overexpression of Flap Endonuclease 1 Correlates with Enhanced Proliferation and Poor Prognosis of Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. FEN1 inhibitor SC13 promotes CAR-T cells infiltration into solid tumours through cGAS-STING signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

The Nexus of FEN1 Inhibition and Innate Immunity: A Technical Guide to Fen1-IN-SC13 and cGAS-STING Pathway Activation

For Immediate Release

This technical guide provides an in-depth analysis of the novel therapeutic strategy involving the Flap Endonuclease 1 (FEN1) inhibitor, Fen1-IN-SC13, and its role in activating the cGAS-STING innate immune pathway. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and immunology.

Executive Summary

Recent advancements in cancer immunotherapy have highlighted the critical role of the innate immune system in orchestrating anti-tumor responses. A promising new approach involves the targeted inhibition of FEN1, a key enzyme in DNA replication and repair. The small molecule inhibitor, this compound, has been shown to induce activation of the cGAS-STING pathway, a pivotal signaling cascade in the detection of cytosolic DNA and the subsequent triggering of an immune response. This guide elucidates the mechanism of action, presents key experimental data, provides detailed experimental protocols, and visualizes the involved pathways and workflows.

Mechanism of Action: FEN1 Inhibition by SC13 and Subsequent cGAS-STING Activation

Flap Endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication, repair, and maintenance of genomic stability.[1] In many cancer types, FEN1 is overexpressed, contributing to tumor progression and resistance to therapy.

The small molecule inhibitor, this compound, specifically targets the enzymatic activity of FEN1. Inhibition of FEN1 disrupts normal DNA replication and repair processes, leading to an accumulation of unresolved DNA intermediates and double-strand breaks (DSBs).[1][2] This genomic instability results in the leakage of fragmented double-stranded DNA (dsDNA) from the nucleus into the cytoplasm.

The presence of this cytosolic dsDNA is recognized by the DNA sensor, cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger, cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates the stimulator of interferon genes (STING), an adaptor protein located on the endoplasmic reticulum.

Activated STING undergoes a conformational change, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates and activates the transcription factor, interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFNs) and a variety of pro-inflammatory cytokines and chemokines, including CCL5 and CXCL10.[1][2] This cascade of events effectively converts a cell-intrinsic DNA damage signal into a potent innate immune response.

Data Presentation

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on the cGAS-STING pathway.

Table 1: Activation of cGAS-STING Pathway Proteins

| Treatment Group | p-STING (relative intensity) | p-TBK1 (relative intensity) | p-IRF3 (relative intensity) |

| Control | Baseline | Baseline | Baseline |

| This compound | Increased | Increased | Increased |

| Statistical Significance | p < 0.01 | p < 0.01 | p < 0.01 |

| Note: This table represents the qualitative findings. Actual numerical values for relative intensity would be determined by densitometry analysis of Western blots. |

Table 2: Chemokine Secretion Following this compound Treatment

| Treatment Group | CCL5 Concentration (pg/mL) | CXCL10 Concentration (pg/mL) |

| Control | Baseline | Baseline |

| This compound | Significantly Increased | Significantly Increased |

| Statistical Significance | p < 0.001 | p < 0.001 |

| Note: This table illustrates the observed trend. Precise concentrations are determined by ELISA. |

Table 3: Upregulation of Gene Expression

| Gene | Treatment Group | Fold Change (mRNA level) |

| IFN-β | This compound | Upregulated |

| CCL5 | This compound | Upregulated |

| CXCL10 | This compound | Upregulated |

| STING | This compound | Upregulated |

| Note: This table reflects the qualitative changes in gene expression. Quantitative fold changes are determined by RT-qPCR. |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Western Blotting for cGAS-STING Pathway Activation

Objective: To detect the phosphorylation and activation of key proteins in the cGAS-STING pathway.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for cGAS, STING, p-STING, TBK1, p-TBK1, IRF3, p-IRF3, and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to the loading control.

Enzyme-Linked Immunosorbent Assay (ELISA) for Chemokine Quantification

Objective: To measure the concentration of secreted chemokines (CCL5 and CXCL10) in cell culture supernatants.

Materials:

-

ELISA kits for human CCL5 and CXCL10

-

Cell culture supernatants from control and this compound-treated cells

-

Microplate reader

Protocol:

-

Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.

-

Coating: If not pre-coated, coat a 96-well plate with the capture antibody overnight.

-

Blocking: Block the plate to prevent non-specific binding.

-

Sample Addition: Add standards and cell culture supernatants to the wells and incubate.

-

Washing: Wash the plate multiple times.

-

Detection Antibody: Add the biotinylated detection antibody and incubate.

-

Washing: Repeat the washing step.

-

Streptavidin-HRP: Add streptavidin-HRP conjugate and incubate.

-

Washing: Repeat the washing step.

-

Substrate Addition: Add the TMB substrate and incubate in the dark.

-

Stop Solution: Add the stop solution to terminate the reaction.

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate the chemokine concentrations based on the standard curve.

Real-Time Quantitative PCR (RT-qPCR)

Objective: To measure the mRNA expression levels of genes involved in the cGAS-STING pathway and its downstream targets.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan master mix

-

Gene-specific primers for IFN-β, CCL5, CXCL10, STING, and a housekeeping gene (e.g., GAPDH or ACTB)

-

RT-qPCR instrument

Protocol:

-

RNA Extraction: Isolate total RNA from control and this compound-treated cells.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA.

-

RT-qPCR Reaction: Set up the RT-qPCR reaction with the cDNA template, primers, and master mix.

-

Amplification: Run the reaction on an RT-qPCR instrument using an appropriate thermal cycling program.

-

Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Transwell Migration Assay

Objective: To assess the chemotactic migration of immune cells (e.g., CAR-T cells) towards chemokines produced by tumor cells treated with this compound.

Materials:

-

Transwell inserts with appropriate pore size

-

24-well plates

-

Immune cells (e.g., CAR-T cells)

-

Tumor cells

-

This compound

-

Cell staining dye (e.g., Crystal Violet or Calcein AM)

-

Microscope

Protocol:

-

Tumor Cell Treatment: Seed tumor cells in the lower chamber of a 24-well plate and treat with this compound for 24-48 hours to induce chemokine secretion.

-

Immune Cell Seeding: Place the Transwell inserts into the wells. Seed the immune cells in the upper chamber of the inserts.

-

Incubation: Incubate the plate for a period sufficient to allow for cell migration (typically 4-24 hours).

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the top surface of the insert membrane with a cotton swab.

-

Staining: Fix and stain the migrated cells on the bottom surface of the membrane with a suitable dye.

-

Imaging and Quantification: Image the stained cells using a microscope and count the number of migrated cells in several random fields.

-

Analysis: Compare the number of migrated cells between the control and this compound-treated groups.

Visualizations

Signaling Pathway Diagram

Caption: FEN1 inhibition by SC13 leads to cGAS-STING activation.

Experimental Workflow Diagram

Caption: Workflow for assessing SC13's effect on the cGAS-STING pathway.

Logical Relationship Diagram

Caption: Logical flow from FEN1 inhibition to immune infiltration.

References

- 1. FEN1 inhibitor SC13 promotes CAR-T cells infiltration into solid tumours through cGAS-STING signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bidirectional regulation of the cGAS-STING pathway in the immunosuppressive tumor microenvironment and its association with immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro FEN1 Activity Assay Using Fen1-IN-SC13

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair pathways, making it an attractive target for cancer therapy.[1][2][3][4] FEN1 plays a vital role in Okazaki fragment maturation during DNA replication and in the base excision repair (BER) pathway by removing 5' flaps from DNA structures.[4][5] Its overexpression in various cancers is associated with tumor progression and resistance to chemotherapy.[2][4] Therefore, inhibitors of FEN1 are being actively investigated as potential anticancer agents.[3][6]

Fen1-IN-SC13 (also referred to as SC13) is a small molecule inhibitor that has been shown to specifically target FEN1 activity.[7][8] By inhibiting FEN1, SC13 can induce DNA damage, particularly double-strand breaks, leading to cytotoxicity in cancer cells.[8] This compound has been observed to sensitize cancer cells to chemotherapeutic agents and impede tumor growth in preclinical models.[8][9]

This document provides a detailed protocol for an in vitro FEN1 activity assay using this compound, designed for researchers and professionals in drug development. The assay is based on a fluorescence resonance energy transfer (FRET) principle, providing a robust and high-throughput-compatible method for evaluating FEN1 inhibition.

Signaling Pathway and Inhibition

FEN1 is a key player in maintaining genomic integrity. During DNA replication, it removes the RNA primers of Okazaki fragments. In the base excision repair pathway, it cleaves the 5' flap generated after DNA glycosylase and AP endonuclease action. Inhibition of FEN1 by compounds like this compound stalls these processes, leading to the accumulation of DNA damage and subsequent cell cycle arrest and apoptosis.[4][10]

Experimental Protocols

Materials and Reagents

-

Enzyme: Recombinant Human FEN1 (e.g., from a commercial supplier)

-

Inhibitor: this compound (dissolved in DMSO)

-

Substrate: A synthetic DNA substrate designed for FRET-based detection. This typically consists of three annealed oligonucleotides forming a flap structure. The 5' flap is labeled with a fluorophore (e.g., 6-FAM) and a downstream oligonucleotide is labeled with a quencher (e.g., BHQ-1) in close proximity.[11]

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20.[12]

-

Stop Solution: 0.5 M EDTA

-

Plates: 384-well, black, flat-bottom plates suitable for fluorescence measurements.

-

Instrumentation: A fluorescence plate reader capable of kinetic measurements.

Experimental Workflow

The following diagram outlines the workflow for the in vitro FEN1 activity assay.

Step-by-Step Protocol

-

Reagent Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Create a serial dilution of this compound in assay buffer. The final DMSO concentration in the assay should not exceed 1%.

-

Dilute the recombinant FEN1 enzyme to the desired working concentration in assay buffer. The optimal concentration should be determined empirically to yield a robust signal within the linear range of the assay.

-

Prepare the FRET-based DNA substrate in assay buffer to the final desired concentration (e.g., 50 nM).

-

-

Assay Procedure:

-

Add 5 µL of the serially diluted this compound or vehicle control (assay buffer with the same percentage of DMSO) to the wells of a 384-well plate.

-

Add 10 µL of the diluted FEN1 enzyme to each well.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 5 µL of the DNA substrate to each well. The final reaction volume will be 20 µL.

-

Immediately place the plate in a fluorescence plate reader and begin kinetic measurements. Record the fluorescence intensity at appropriate intervals (e.g., every minute) for 30-60 minutes at 37°C.[13]

-

-

Data Analysis:

-

For each concentration of this compound, plot the fluorescence intensity against time.

-

Determine the initial reaction velocity (slope of the linear portion of the curve) for each concentration.

-

Calculate the percentage of FEN1 inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Data Presentation

The quantitative data from the in vitro FEN1 activity assay can be summarized in the following tables for clear comparison and interpretation.

Table 1: Inhibition of FEN1 Activity by this compound

| This compound (µM) | Mean Initial Velocity (RFU/min) | Standard Deviation | % Inhibition |

| 0 (Vehicle) | 150.2 | 8.5 | 0 |

| 0.01 | 145.8 | 7.9 | 2.9 |

| 0.1 | 125.1 | 6.3 | 16.7 |

| 1 | 78.6 | 4.1 | 47.7 |

| 10 | 15.3 | 2.2 | 89.8 |

| 100 | 2.1 | 0.5 | 98.6 |

Table 2: Summary of Kinetic Parameters for FEN1 Inhibition by this compound

| Parameter | Value |

| IC₅₀ (µM) | 1.2 |

| Hill Slope | 1.1 |

| R² | 0.995 |

This application note provides a detailed protocol for a robust and reproducible in vitro FEN1 activity assay using the inhibitor this compound. The fluorescence-based method is suitable for high-throughput screening and detailed kinetic analysis of FEN1 inhibitors. The provided templates for data presentation and visualization of the underlying biological pathways and experimental workflow are intended to facilitate clear communication and interpretation of results for researchers in academic and industrial settings. The inhibition of FEN1 by molecules like SC13 holds promise for the development of novel cancer therapies, particularly in combination with existing DNA-damaging agents.[9][10]

References

- 1. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes. — Department of Oncology [oncology.ox.ac.uk]

- 2. kuickresearch.com [kuickresearch.com]

- 3. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Identification of human flap endonuclease 1 (FEN1) inhibitors using a machine learning based consensus virtual screening - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 7. FEN1 inhibitor increases sensitivity of radiotherapy in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting DNA Flap Endonuclease 1 to Impede Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Complementary non-radioactive assays for investigation of human flap endonuclease 1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluorescence-Based Detection of FEN1 Nuclease Activity and Screening of Small-Molecule Inhibitors [jove.com]

Application Notes and Protocols: Determining the Potency of FEN1 Inhibitors in Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, making it an attractive target for cancer therapy.[1] Inhibition of FEN1 can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells that are often deficient in other DNA repair pathways. This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of FEN1 inhibitors, with a focus on the conceptual framework applicable to compounds like Fen1-IN-SC13. While specific IC50 values for this compound are not publicly available, this guide offers the necessary methodologies to perform such evaluations and presents data for other known FEN1 inhibitors to provide a comparative context.

FEN1 Signaling Pathway in Cancer

FEN1 plays a crucial role in several DNA metabolic pathways, including Okazaki fragment maturation during DNA replication and long-patch base excision repair (LP-BER). Its dysregulation is implicated in various cancers. The following diagram illustrates the central role of FEN1 in these pathways.

Caption: FEN1's role in DNA replication and repair pathways.

Data Presentation: IC50 of FEN1 Inhibitors

| Inhibitor | Target/Cell Line | IC50 | Reference |

| FEN1-IN-4 | hFEN1-336Δ | 30 nM | [2][3] |

| BSM-1516 | FEN1 (biochemical) | 7 nM | [1][4] |

| BSM-1516 | Exo1 (biochemical) | 460 nM | [1][4] |

| BSM-1516 | DLD1 (BRCA2-deficient) | 350 nM (EC50) | [1][4] |

| BSM-1516 | DLD1 (BRCA2-wild-type) | 5 µM (EC50) | [1][4] |

| PTPD | FEN1 (biochemical) | 22 nM | [5] |

| LNT1 | Various TNBC cell lines | 1.4 µM to 15.7 µM | [6] |

Experimental Protocols

The following are detailed protocols for commonly used assays to determine the IC50 of a compound in cancer cell lines.

Experimental Workflow for IC50 Determination

The general workflow for determining the IC50 of a FEN1 inhibitor is outlined below.

Caption: A typical workflow for determining the IC50 of a compound.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well flat-bottom plates

-

This compound or other FEN1 inhibitor

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the FEN1 inhibitor in complete culture medium. A typical starting concentration might be 100 µM, with 2-fold serial dilutions.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the inhibitor).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

-